Cas no 1021324-59-3 (Tert-butyl ethyl4-hydroxyphenylcarbamate)
Tert-butyl ethyl4-hydroxyphenylcarbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl ethyl4-hydroxyphenylcarbamate
- tert-butyl N-ethyl-N-(4-hydroxyphenyl)carbamate
- Tert-butyl ethyl4-hydroxyphenylcarbamate
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- Inchi: 1S/C13H19NO3/c1-5-14(12(16)17-13(2,3)4)10-6-8-11(15)9-7-10/h6-9,15H,5H2,1-4H3
- InChI Key: OZOCTEIXNRXNHY-UHFFFAOYSA-N
- SMILES: O(C(N(C1C=CC(=CC=1)O)CC)=O)C(C)(C)C
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 252
- Topological Polar Surface Area: 49.8
Tert-butyl ethyl4-hydroxyphenylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7394713-0.05g |
tert-butyl N-ethyl-N-(4-hydroxyphenyl)carbamate |
1021324-59-3 | 95.0% | 0.05g |
$468.0 | 2025-03-11 | |
| Enamine | EN300-7394713-0.1g |
tert-butyl N-ethyl-N-(4-hydroxyphenyl)carbamate |
1021324-59-3 | 95.0% | 0.1g |
$490.0 | 2025-03-11 | |
| Enamine | EN300-7394713-0.25g |
tert-butyl N-ethyl-N-(4-hydroxyphenyl)carbamate |
1021324-59-3 | 95.0% | 0.25g |
$513.0 | 2025-03-11 | |
| Enamine | EN300-7394713-0.5g |
tert-butyl N-ethyl-N-(4-hydroxyphenyl)carbamate |
1021324-59-3 | 95.0% | 0.5g |
$535.0 | 2025-03-11 | |
| Enamine | EN300-7394713-1.0g |
tert-butyl N-ethyl-N-(4-hydroxyphenyl)carbamate |
1021324-59-3 | 95.0% | 1.0g |
$557.0 | 2025-03-11 | |
| Enamine | EN300-7394713-2.5g |
tert-butyl N-ethyl-N-(4-hydroxyphenyl)carbamate |
1021324-59-3 | 95.0% | 2.5g |
$1089.0 | 2025-03-11 | |
| Enamine | EN300-7394713-5.0g |
tert-butyl N-ethyl-N-(4-hydroxyphenyl)carbamate |
1021324-59-3 | 95.0% | 5.0g |
$1614.0 | 2025-03-11 | |
| Enamine | EN300-7394713-10.0g |
tert-butyl N-ethyl-N-(4-hydroxyphenyl)carbamate |
1021324-59-3 | 95.0% | 10.0g |
$2393.0 | 2025-03-11 |
Tert-butyl ethyl4-hydroxyphenylcarbamate Related Literature
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on Tert-butyl ethyl4-hydroxyphenylcarbamate
Tert-butyl ethyl4-hydroxyphenylcarbamate: A Comprehensive Overview
The compound with CAS No. 1021324-59-3, commonly referred to as Tert-butyl ethyl4-hydroxyphenylcarbamate, is a significant molecule in the field of organic chemistry. This compound has garnered attention due to its unique structural properties and potential applications in various industries. In this article, we delve into the characteristics, synthesis, and recent advancements associated with Tert-butyl ethyl4-hydroxyphenylcarbamate, providing a detailed and up-to-date analysis.
Tert-butyl ethyl4-hydroxyphenylcarbamate is an organic compound that belongs to the class of carbamates. Its structure consists of a hydroxyphenyl group attached to a carbamate functional group, with tert-butyl and ethyl substituents. The presence of these groups imparts specific chemical properties, making it versatile for different applications. Recent studies have highlighted its role in the development of advanced materials, particularly in the field of polymer science.
One of the most notable aspects of Tert-butyl ethyl4-hydroxyphenylcarbamate is its ability to act as a precursor in the synthesis of high-performance polymers. Researchers have explored its use in creating thermoplastic elastomers, which exhibit excellent mechanical properties and thermal stability. These polymers find applications in automotive components, electronic devices, and medical equipment. The incorporation of Tert-butyl ethyl4-hydroxyphenylcarbamate into polymer formulations has been shown to enhance flexibility and durability, making it a valuable component in modern material science.
Another area where Tert-butyl ethyl4-hydroxyphenylcarbamate has shown promise is in pharmaceutical research. Its unique chemical structure allows for the development of drug delivery systems with improved bioavailability. Recent studies have focused on its potential as a carrier for anti-cancer drugs, where it can encapsulate therapeutic agents and release them gradually at target sites. This application underscores the importance of Tert-butyl ethyl4-hydroxyphenylcarbamate in advancing medical treatments and improving patient outcomes.
The synthesis of Tert-butyl ethyl4-hydroxyphenylcarbamate involves a multi-step process that requires precise control over reaction conditions. The key steps include the preparation of intermediate compounds, such as tert-butanol and ethylene glycol, followed by their reaction with hydroxybenzene derivatives. Recent advancements in catalytic techniques have enabled more efficient production methods, reducing costs and improving yield rates. These innovations are critical for scaling up production to meet growing industrial demands.
In terms of environmental impact, Tert-butyl ethyl4-hydroxyphenylcarbamate has been evaluated for its biodegradability and toxicity profiles. Studies indicate that it exhibits low toxicity to aquatic organisms under standard testing conditions, making it a safer alternative to traditional chemicals in certain applications. However, further research is needed to fully understand its long-term environmental effects and ensure sustainable practices in its production and use.
Looking ahead, the demand for Tert-butyl ethyhydroxyphenlcarbonmate is expected to grow as industries continue to seek innovative solutions for material development and drug delivery systems. Its versatility and compatibility with existing manufacturing processes make it an attractive option for various sectors. As research progresses, new applications are likely to emerge, solidifying its position as a key compound in modern chemistry.
In conclusion, Tert-butylethyhydroxyphenlcarbonmate (CAS No. 1021324-59-3) is a remarkable compound with diverse applications across multiple industries. Its role in polymer science, pharmaceuticals, and sustainable materials highlights its significance in contemporary research and development efforts. By leveraging cutting-edge technologies and adhering to eco-friendly practices, this compound holds immense potential for driving innovation and addressing global challenges.
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